molecular formula C8H7FINO2 B12841752 Methyl 6-amino-2-fluoro-3-iodobenzoate

Methyl 6-amino-2-fluoro-3-iodobenzoate

Cat. No.: B12841752
M. Wt: 295.05 g/mol
InChI Key: MHTACGNTYYRORC-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-fluoro-3-iodobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with an amino group (-NH₂) at the 6-position, a fluorine atom at the 2-position, and an iodine atom at the 3-position, with a methyl ester (-COOCH₃) at the 1-position (Figure 1). This compound is of interest in medicinal and agrochemical research due to the synergistic effects of its substituents:

  • Fluorine: Improves metabolic stability and lipophilicity.
  • Iodine: Acts as a heavy atom, useful in radiochemistry or as a synthetic intermediate.
  • Methyl ester: Modulates polarity and bioavailability .

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

methyl 6-amino-2-fluoro-3-iodobenzoate

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)6-5(11)3-2-4(10)7(6)9/h2-3H,11H2,1H3

InChI Key

MHTACGNTYYRORC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)I)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-fluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method is the halogenation of methyl 6-amino-2-fluorobenzoate, followed by iodination. The reaction conditions often require the use of specific reagents such as iodine and a suitable oxidizing agent under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-fluoro-3-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a different substituent.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzoates, while oxidation may yield carboxylic acids or quinones.

Scientific Research Applications

Methyl 6-amino-2-fluoro-3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2-fluoro-3-iodobenzoate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of amino, fluoro, and iodo groups can influence its binding affinity and specificity, affecting the pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Halogenated Methyl Benzoates

  • Methyl 2-fluoro-3-iodobenzoate: Lacks the 6-amino group, reducing its solubility and reactivity in nucleophilic substitution reactions. The absence of an amino group also limits its use in drug design compared to the target compound .
  • Methyl salicylate: Features a hydroxyl (-OH) group instead of halogen/amino substituents. This increases hydrogen-bonding capacity but reduces stability under acidic conditions. Methyl salicylate is volatile (Table 3, ), whereas the iodine in the target compound likely reduces volatility.

b. Sulfonylurea Herbicides (e.g., Metsulfuron methyl ester) :

  • These compounds, such as methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate, share the methyl benzoate core but incorporate sulfonylurea moieties.

c. Trifluoromethylbenzothiazole Acetamides (EP3 348 550A1) :

  • Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature trifluoromethyl groups, which enhance electronegativity and metabolic resistance.

Physicochemical Properties

Property Methyl 6-amino-2-fluoro-3-iodobenzoate Methyl Salicylate Metsulfuron Methyl Ester
Molecular Weight ~295 g/mol (estimated) 152.15 g/mol 381.4 g/mol
Volatility Low (iodine increases mass) High Low
Solubility Moderate (polar solvents) High in organic solvents Low (hydrophobic sulfonylurea)
Stability Light-sensitive (iodine) Acid-labile Thermally stable

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